
2-Amino-4-methoxyphenol
Overview
Description
2-Amino-4-methoxyphenol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Amino-4-methoxyphenol, also known as 4-methoxy-2-aminophenol, is a phenolic compound with diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of 155.15 g/mol. It features a methoxy group (-OCH) and an amino group (-NH) attached to a benzene ring, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 155.15 g/mol |
Log P (octanol-water) | 0.9 |
Solubility | Soluble in water |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), Karpas299 (lymphoma).
- IC50 Values : The compound exhibited significant growth inhibition, particularly against HT29 cells with an IC50 value of approximately 2.01 µM .
Case Study: Colon Cancer
A study investigated the effects of 4-methoxyphenol sulfate, a metabolite related to this compound, on colon cancer models. Results indicated that it suppressed tumor growth in preclinical models of AOM-induced carcinogenesis, demonstrating the compound's potential role in cancer prevention .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays:
- Mechanism : It acts by disrupting bacterial cell membranes and inhibiting growth.
- Tested Microorganisms : Effective against both Gram-positive and Gram-negative bacteria.
In a study evaluating the antibacterial activity of related compounds, it was found that derivatives of methoxyphenols exhibited strong antimicrobial effects, suggesting that this compound may share similar properties .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound. The compound has been shown to scavenge free radicals effectively:
- Assays Used : DPPH and ABTS assays were employed to measure radical scavenging activity.
- Results : The compound demonstrated notable inhibition percentages in both assays, indicating strong antioxidant capabilities .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the cytotoxic properties of 2-amino-4-methoxyphenol against various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, surpassing the potency of established chemotherapeutics like Doxorubicin. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Clinical studies have evaluated its effectiveness in treating skin infections caused by various pathogens. Its application in topical formulations has been explored due to its ability to inhibit bacterial growth effectively .
Photophysical Properties
2.1 Fluorescent Sensors
this compound has been investigated for its potential use as a fluorescent sensor. Its photophysical properties allow it to act as a probe for monitoring photopolymerization processes. The compound exhibits solvent-dependent fluorescence, which can be tuned for specific applications in biological imaging and environmental monitoring .
2.2 Energy Transfer Systems
The compound's ability to undergo red and blue shifts in emission spectra makes it suitable for applications in energy transfer systems, such as solar energy conversion and light harvesting technologies. These properties are crucial for developing more efficient energy systems .
Corrosion Inhibition
3.1 Corrosion Inhibitor for Mild Steel
Research has indicated that derivatives of this compound can serve as effective corrosion inhibitors for mild steel in acidic environments. A study evaluated the inhibitory effects of a thiazole derivative of this compound in hydrochloric acid solutions, demonstrating significant protection against corrosion .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A clinical study assessed the cytotoxicity of this compound on several breast cancer cell lines. Results indicated that the compound induced significant apoptosis compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Corrosion Resistance
In another study, the efficacy of a thiazole derivative of this compound was tested on mild steel immersed in hydrochloric acid solutions. The results showed a marked decrease in corrosion rates compared to untreated samples, highlighting its practical application in industrial settings.
Q & A
Q. What are the optimal synthetic routes for 2-amino-4-methoxyphenol, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound can be synthesized via nucleophilic substitution or reduction of nitro precursors. Key considerations include:
- Reduction of nitro groups : Use hydrogenation with palladium catalysts or sodium dithionite under acidic conditions.
- Methoxy group stability : Avoid strong acids to prevent demethylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Basic Research Focus
- NMR :
- ¹H NMR : Aromatic protons at δ 6.5–7.0 ppm (meta/para substitution), amino group at δ 4.5–5.0 ppm (exchangeable).
- ¹³C NMR : Methoxy carbon at δ 55–60 ppm, phenolic oxygen effects on adjacent carbons.
- IR : Broad O–H stretch (~3300 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–O–C stretch (~1250 cm⁻¹).
- MS : Molecular ion [M+H]⁺ at m/z 154.1 and fragmentation patterns (e.g., loss of –OCH₃) .
Q. What advanced computational methods validate the electronic structure and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict:
- Electron density distribution : Amino and methoxy groups activate the aromatic ring for electrophilic substitution.
- Reactivity sites : Highest occupied molecular orbital (HOMO) localization on the amino group.
- Correlation energy : Use Colle-Salvetti-type functionals to refine kinetic energy density in electron correlation calculations .
Q. How do crystallographic tools (SHELX, ORTEP) resolve ambiguities in the solid-state structure of derivatives?
Advanced Research Focus
- SHELX : Refine crystal structures using direct methods (SHELXD) and least-squares optimization (SHELXL). Key parameters: R-factor (<5%), thermal displacement ellipsoids.
- ORTEP-3 : Visualize anisotropic displacement parameters to identify disorder or thermal motion artifacts.
- Data collection : High-resolution (<1.0 Å) X-ray diffraction ensures accurate bond-length/angle measurements .
Q. What safety protocols mitigate risks when handling this compound in laboratory settings?
Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks).
- Ventilation : Use fume hoods to avoid inhalation (target organ toxicity).
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?
Advanced Research Focus
- Solvent effects : Simulate solvent-polarity impacts using COSMO-RS models.
- Dynamic effects : Account for tautomerism or hydrogen bonding via variable-temperature NMR.
- Cross-validation : Compare experimental IR frequencies with DFT-calculated vibrational modes .
Q. What biological assays assess the interaction of this compound with enzymes or metabolic pathways?
Advanced Research Focus
- Enzyme inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., cytochrome P450 isoforms).
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., oxidized quinones or glucuronide conjugates).
- Docking studies : AutoDock Vina predicts binding affinities to active sites (PDB structures) .
Q. How does substituent variation (e.g., –OCH₃ vs. –CH₃) alter the compound’s physicochemical properties?
Advanced Research Focus
- LogP : Methoxy groups increase hydrophilicity (logP ~1.2 vs. ~2.0 for methyl analogs).
- pKa : Amino group pKa shifts from ~4.5 (methoxy) to ~5.2 (methyl) due to electron-donating effects.
- UV-Vis : Methoxy substitution red-shifts absorption maxima (~280 nm → ~310 nm) .
Q. What strategies optimize HPLC separation of this compound from reaction byproducts?
Basic Research Focus
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Gradient elution (acetonitrile/0.1% TFA in water) at 1.0 mL/min.
- Detection : UV at 254 nm; retention time ~8.2 min .
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
Advanced Research Focus
- pH stability : Degrades rapidly at pH >9 (demethylation) or <2 (protonation-induced precipitation).
- Thermal stability : Decomposes above 150°C (TGA/DSC data).
- Light sensitivity : Store in amber vials to prevent photooxidation .
Properties
IUPAC Name |
2-amino-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADYTFWZPZZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362896 | |
Record name | 2-amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-76-3 | |
Record name | 2-Amino-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20734-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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